Biotinyl-amyloid beta-protein (1-40)

Description

Structure

3D Structure

Properties

IUPAC Name |

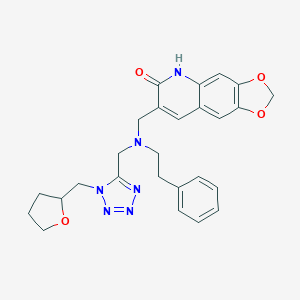

7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVNSZHSNKLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Paradigms for Studying Biotinyl Amyloid Beta Protein 1 40

Peptide Synthesis and Quality Control for Research Applications

The utility of biotinyl-Aβ(1-40) in research is fundamentally dependent on its precise chemical synthesis and rigorous quality control. These processes ensure the production of a homogenous, well-characterized peptide that yields reliable and reproducible experimental results.

The standard method for producing biotinyl-Aβ(1-40) is through synthetic chemistry, primarily employing solid-phase peptide synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common approach used in the synthesis of Aβ peptides. nih.gov

The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its alpha-amino group protected by an Fmoc group, is added sequentially. After each coupling step, the Fmoc group is removed to allow for the addition of the next amino acid. Biotin (B1667282) is typically conjugated to the N-terminus of the completed Aβ(1-40) sequence while the peptide is still attached to the resin or after cleavage. genscript.comanaspec.com Following the completion of the 40-amino-acid sequence and N-terminal biotinylation, the peptide is cleaved from the resin and deprotected. To ensure the peptide is in a monomeric state and free from pre-existing aggregates like beta-sheets, which can interfere with experimental results, treatment with agents like hexafluoro-2-propanol (HFIP) is often performed. jpt.commedchemexpress.com

After synthesis, the crude peptide undergoes extensive purification and validation to ensure its identity, purity, and structural integrity. High-performance liquid chromatography (HPLC) is a primary tool for both purification and quality assessment. nih.gov Techniques such as reversed-phase HPLC (RP-HPLC) are used to separate the full-length target peptide from shorter, truncated sequences and other impurities. ub.edu Further purification can be achieved using methods like gel filtration fast-protein liquid chromatography (FPLC) or size exclusion chromatography. acs.orgnih.govmybiosource.com

Once purified, the identity and molecular mass of the biotinyl-Aβ(1-40) are confirmed using mass spectrometry. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is frequently employed for this purpose, providing a precise molecular weight that confirms the correct sequence and the successful addition of the biotin tag. acs.orgnih.govresearchgate.net The combination of HPLC and mass spectrometry (HPLC-MS) is often used to provide a definitive assessment of purity, with research-grade biotinyl-Aβ(1-40) typically achieving a purity of greater than 95%. genscript.comjpt.com

Table 1: Key Validation Techniques for Biotinyl-Aβ(1-40)

| Technique | Purpose | Typical Outcome/Metric | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Purity >95% | jpt.comnih.gov |

| Gel Filtration / Size Exclusion Chromatography | Purification | Separation by molecular size | acs.orgnih.govmybiosource.com |

| Mass Spectrometry (e.g., MALDI-TOF MS) | Identity and Molecular Mass Confirmation | Verification of theoretical molecular mass (approx. 4557 Da) | acs.orgnih.govrpeptide.com |

In Vitro and Ex Vivo Assay Development

The unique properties of Biotinyl-Aβ(1-40) have led to the development of numerous in vitro and ex vivo assays that are instrumental in Alzheimer's disease research. These assays provide controlled environments to study the complex processes of Aβ aggregation, its interaction with other molecules, and its effects on cells and tissues.

Fluorescence-Based Assays Utilizing Biotinyl-Aβ(1-40)

Fluorescence-based assays are powerful tools for studying the kinetics of amyloid-beta degradation and aggregation. A novel substrate, fluorescein-Aβ-(1-40)-Lys-biotin (FAβB), has been developed for this purpose. escholarship.org This dual-labeled peptide allows for robust and quantitative analysis of Aβ degradation by proteases, which are important regulators of Aβ levels in the brain. escholarship.org

One common method is the Thioflavin T (ThT) fluorescence assay, which is used to monitor the aggregation of Aβ peptides. mdpi.compnas.org ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. By incubating Biotinyl-Aβ(1-40) with potential inhibitors or enhancers of aggregation, researchers can measure the changes in ThT fluorescence to assess the effect of these compounds on fibril formation. mdpi.compnas.org For example, studies have shown that certain proteins can significantly inhibit the aggregation of Aβ(1-40), as demonstrated by a reduction in ThT fluorescence. pnas.org

| Assay Component | Description | Key Findings |

| Fluorescein-Aβ-(1-40)-Lys-biotin (FAβB) | A dual-labeled peptide substrate for studying Aβ degradation. escholarship.org | Enables quantitative kinetic analysis of Aβ-degrading proteases like neprilysin and insulin-degrading enzyme. escholarship.org |

| Thioflavin T (ThT) | A fluorescent dye that binds to amyloid fibrils. mdpi.compnas.org | Used to monitor the kinetics of Aβ aggregation and screen for inhibitors. mdpi.compnas.org |

ELISA and Immunoassay Development with Biotinyl-Aβ(1-40)

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays are widely used for the specific detection and quantification of Aβ peptides. Biotinyl-Aβ(1-40) is a valuable reagent in the development of these assays. In a typical sandwich ELISA, a capture antibody specific for Aβ is coated onto a microplate. umsl.eduelabscience.com The sample containing Aβ is then added, followed by a biotinylated detection antibody that also binds to Aβ. elabscience.com The amount of bound biotinylated antibody is then quantified using an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. umsl.eduelabscience.com

This approach allows for the highly sensitive and specific measurement of Aβ(1-40) in various biological samples. nih.gov Researchers have also developed immunoassays to detect specific, modified forms of Aβ, such as N-terminally truncated variants, with no significant cross-reactivity with Aβ(1-40). nih.gov

| Assay Type | Key Reagents | Application |

| Sandwich ELISA | Capture antibody, Biotinylated detection antibody, Streptavidin-HRP. umsl.eduelabscience.com | Quantifying Aβ(1-40) levels in biological fluids. nih.gov |

| Immunoassay for Aβ variants | Monoclonal antibodies specific for modified Aβ. nih.gov | Detecting specific Aβ variants with high selectivity. nih.gov |

Affinity Assays and Binding Studies

Biotinyl-Aβ(1-40) is instrumental in studying the binding interactions between Aβ and other molecules, such as potential therapeutic agents or naturally occurring proteins. These studies are crucial for understanding the mechanisms of Aβ aggregation and for identifying compounds that can modulate this process.

For example, SPR has been used to characterize the binding of Affibody molecules, a class of small engineered proteins, to Aβ(1-40). nih.gov These studies have identified Affibody variants with high binding affinities in the nanomolar range, demonstrating their potential as therapeutic agents. nih.gov

| Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. mdpi.com | Association rate (ka), Dissociation rate (kd), Affinity (KD). nih.gov |

Quartz Crystal Microbalance (QCM) for Aggregation Kinetics

The Quartz Crystal Microbalance (QCM) is a highly sensitive, label-free technique that can monitor the deposition of mass onto a sensor surface in real-time. jmatonline.comnih.gov This makes it a valuable tool for studying the kinetics of Aβ fibril formation. In a QCM experiment, a quartz crystal sensor is oscillated at its resonant frequency. jmatonline.com When molecules, such as Aβ monomers, bind to the sensor surface and begin to aggregate, the added mass causes a decrease in the resonant frequency. nih.gov By monitoring this frequency change over time, researchers can obtain detailed information about the kinetics of fibril elongation. core.ac.uk

QCM with Dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer. nih.gov This can be used to characterize the structural properties of the growing amyloid aggregates. nih.gov

| Technique | Principle | Application in Aβ Research |

| Quartz Crystal Microbalance (QCM) | Measures changes in the resonant frequency of a quartz crystal due to mass deposition. jmatonline.comnih.gov | Real-time monitoring of Aβ fibril elongation kinetics. core.ac.uk |

Spectroscopic and Microscopic Techniques for Conformational Analysis

A variety of spectroscopic and microscopic techniques are employed to analyze the conformational changes that Aβ(1-40) undergoes during aggregation. Circular Dichroism (CD) spectroscopy is used to study the secondary structure of the peptide. mdpi.com Monomeric Aβ(1-40) typically exhibits a random coil structure, which transitions to a β-sheet-rich conformation as it aggregates into fibrils. pnas.org

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy provides detailed information about the secondary structure and intermolecular interactions within amyloid fibrils. pnas.org The amide I region of the infrared spectrum is particularly sensitive to the protein backbone conformation.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of Aβ aggregates at the nanoscale. frontiersin.org These techniques can reveal the structure of individual fibrils, protofibrils, and oligomers, providing insights into the different stages of the aggregation process. pnas.orgfrontiersin.org

| Technique | Information Provided |

| Circular Dichroism (CD) Spectroscopy | Secondary structure composition (e.g., α-helix, β-sheet, random coil). mdpi.compnas.org |

| ATR-FTIR Spectroscopy | Detailed secondary structure and intermolecular hydrogen bonding. pnas.org |

| Transmission Electron Microscopy (TEM) | High-resolution images of fibril morphology. pnas.orgfrontiersin.org |

| Atomic Force Microscopy (AFM) | Nanoscale topography and structural details of aggregates. frontiersin.org |

Autoradiography for Tissue Binding Studies

Autoradiography is a technique used to visualize the distribution of radiolabeled molecules within tissues. Biotinyl-Aβ(1-40) can be radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Indium-111 (¹¹¹In) to create probes for imaging amyloid plaques in brain tissue sections from Alzheimer's disease patients. acs.orgacs.orgnih.gov

In these studies, brain tissue sections are incubated with the radiolabeled Biotinyl-Aβ(1-40). The peptide binds specifically to the amyloid plaques present in the tissue. acs.orgnih.gov The distribution of the radioactivity is then detected by exposing the tissue section to a photographic film or a sensitive phosphor screen. This technique provides a high-resolution map of amyloid plaque deposition in the brain and is valuable for validating the binding of potential imaging agents and for studying the pathology of Alzheimer's disease. acs.orgacs.orgnih.gov

| Radiotracer | Application | Key Findings |

| [¹²⁵I]-N-biotinyl-Aβ(1-40) | Imaging amyloid plaques in AD brain tissue. acs.org | Demonstrates specific binding to amyloid plaques. acs.org |

| [¹¹¹In]DTPA-[N-biotin]-Aβ(1-40) | Potential for in vivo brain amyloid imaging. acs.orgnih.gov | Binds to amyloid plaques in AD autopsy tissue sections. acs.orgnih.gov |

Investigating Aggregation and Assembly Dynamics of Biotinyl Amyloid Beta Protein 1 40

Kinetics of Aggregation Intermediate Growth and Fibrillization

The process by which individual Biotinyl-amyloid beta-protein (1-40) molecules assemble into larger, insoluble fibrils is a complex, multi-step phenomenon. Understanding the kinetics of this process is fundamental to deciphering the pathology of Alzheimer's disease.

Monomer Addition and Elongation Mechanisms

The formation of mature fibrils from Biotinyl-amyloid beta-protein (1-40) monomers follows a nucleation-dependent polymerization mechanism. mdpi.comacs.org This process begins with a lag phase, where monomers slowly form unstable oligomeric nuclei. Once a stable nucleus is formed, a rapid growth phase ensues, characterized by the addition of monomers to the ends of the growing fibril. mdpi.com This elongation process is a key step in the amplification of amyloid aggregates.

Two distinct modes of protofibril growth have been identified: elongation through monomer deposition and protofibril-protofibril association. nih.gov The elongation pathway is favored in low salt conditions and involves the addition of individual Aβ(1-40) monomers to the ends of existing protofibrils, leading to longer, rod-like structures. nih.gov In contrast, the presence of salt can promote the lateral association of protofibrils, resulting in more disordered fibril structures. nih.gov

Influence of Environmental Factors on Aggregation Kinetics

The aggregation kinetics of Biotinyl-amyloid beta-protein (1-40) are highly sensitive to environmental conditions such as ionic strength and pH. bmbreports.orgnih.govalexotech.com These factors can significantly impact the rate of fibril formation and the morphology of the resulting aggregates. alexotech.com

Ionic Strength: Increasing the ionic strength of the solution can accelerate the aggregation of Aβ(1-40). bmbreports.orgnih.gov This is attributed to the shielding of electrostatic repulsive forces between the peptide monomers, which facilitates their association and nucleation. bmbreports.org Studies have shown that as ionic strength increases, the growth of oligomers from compact to more flexible, chain-like structures becomes faster. nih.gov

pH: The pH of the surrounding environment plays a critical role in modulating Aβ aggregation. nih.govmdpi.com Changes in pH can alter the charge of the amino acid residues in the peptide, thereby influencing its conformation and propensity to aggregate. nih.gov Acidic conditions, closer to the isoelectric point of Aβ, can promote aggregation by reducing the net charge of the peptide and favoring intermolecular interactions. mdpi.com Conversely, at neutral or alkaline pH, the aggregation propensity may be limited. nih.gov

Temperature: Temperature is another crucial factor influencing the structural transformation of Aβ40. nih.gov Heating can induce a conformational change from α-helix and random coil structures to a β-sheet conformation, which is a prerequisite for fibril formation. nih.gov

Metal Ions: Metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) have been implicated in promoting Aβ aggregation. nih.gov The binding of these ions can induce a conformational change in the peptide, favoring the formation of aggregation-prone intermediates. nih.gov

| Environmental Factor | Effect on Aggregation Kinetics | Underlying Mechanism |

|---|---|---|

| Increased Ionic Strength | Accelerates aggregation bmbreports.orgnih.gov | Shields electrostatic repulsion between monomers bmbreports.org |

| Acidic pH | Promotes aggregation mdpi.com | Reduces net charge, favoring intermolecular interactions mdpi.com |

| Increased Temperature | Induces β-sheet formation nih.gov | Promotes conformational change from α-helix/random coil to β-sheet nih.gov |

| Presence of Metal Ions (e.g., Cu²⁺, Zn²⁺) | Induces aggregation nih.gov | Induces conformational changes favoring aggregation-prone intermediates nih.gov |

Impact of Small Molecule Ligands on Polymerization

A variety of small molecule ligands have been investigated for their ability to modulate the polymerization of amyloid-beta peptides. sciensage.infonih.govtandfonline.com These molecules can either inhibit or promote aggregation through different mechanisms.

Inhibitors of Aβ polymerization often work by binding to monomeric or oligomeric forms of the peptide, thereby preventing their incorporation into growing fibrils. acs.orgnih.gov Some small molecules can stabilize the monomeric form of Aβ, while others may interfere with the nucleation process or block the ends of fibrils to prevent further elongation. nih.govnih.gov For instance, certain catechol derivatives have been shown to primarily inhibit the nucleation step of Aβ fibrillization. nih.gov

Conversely, some small molecules can accelerate Aβ aggregation. The specific interactions and resulting effects are highly dependent on the chemical nature of the ligand and the experimental conditions.

Oligomerization Pathways and Characterization

Before forming insoluble fibrils, Biotinyl-amyloid beta-protein (1-40) assembles into a variety of soluble, intermediate species known as oligomers. These oligomers are considered to be the primary neurotoxic species in Alzheimer's disease.

Formation of Soluble Aggregation Intermediates

The formation of soluble Aβ oligomers is a dynamic process that occurs during the lag phase of fibrillization. mdpi.com These intermediates can range in size from small dimers and trimers to larger, more complex structures. d-nb.infonih.gov The characterization of these oligomers is challenging due to their transient and heterogeneous nature.

Various techniques, including size-exclusion chromatography and specific immunoassays, have been developed to isolate and detect these soluble oligomers. d-nb.infonih.gov Studies have shown that Aβ(1-40) can form micelle-like oligomers above a certain critical concentration, which then act as precursors for the formation of more stable oligomeric species. mdpi.com These oligomers are often characterized by their reactivity with specific antibodies, such as A11, which recognizes a generic conformational epitope present in many amyloid oligomers. nih.gov

Role of Membrane Interactions in Oligomer Formation

The interaction between amyloid beta-protein (1-40) (Aβ(1-40)) and cell membranes is a critical factor in the formation of oligomers. Neuronal lipid membranes can enhance the conversion of Aβ into toxic oligomers. ox.ac.uk The amphipathic nature of Aβ peptides makes them prone to membrane-associated events. ox.ac.uk Studies involving single-molecule microscopy have shown that Aβ oligomers can bind to model membranes at low nanomolar to picomolar concentrations. nih.gov

The process often begins with a strong and uniform binding of monomeric Aβ(1-40) to the membrane, particularly those with anionic or negatively charged lipid compositions. ox.ac.uknih.gov Following this initial binding, oligomer formation proceeds within the membrane itself. nih.gov The size of these membrane-formed oligomers is dependent on the concentration of the Aβ(1-40) peptide in the surrounding solution. nih.gov At physiologically relevant low nanomolar concentrations, a significant portion of the oligomers exist as smaller species, such as trimers and tetramers. nih.gov

Research suggests two potential pathways for oligomer formation in the presence of membranes. nih.gov At very low concentrations, oligomerization appears to happen primarily through the association of membrane-bound monomers that diffuse rapidly across the membrane surface. nih.gov However, at higher concentrations, it is possible that oligomers formed in the solution are directly inserted into the membrane. nih.gov Charged membranes can act as two-dimensional templates, leading to a dramatic accumulation of surface-associated Aβ(1-40) peptides, which then accelerates their aggregation into toxic structures. ox.ac.uk

Structural Conformational Studies in Aggregates

Beta-sheet Conformation Analysis in Fibrils

The defining structural feature of amyloid fibrils is the cross-β-sheet structure, where β-sheets run perpendicular to the fibril axis. nih.gov A single polypeptide sequence like Aβ(1-40) can form multiple, structurally distinct fibrillar aggregates, a phenomenon known as amyloid polymorphism. nih.gov Research has identified at least five different self-propagating amyloid fibril structures of Aβ(1-40), each generated under different growth conditions. nih.gov

Table 1: Properties of Aβ(1-40) Fibril Polymorphs

| Fibril Polymorph | Relative β-sheet Content | Relative Stability | Key Structural Features |

|---|---|---|---|

| Polymorph A | High | High | Extensive, stable β-sheet core |

| Polymorph B | Moderate-High | Moderate-High | Less extensive β-sheet than A |

| Polymorph C | Moderate | Moderate | Distinct side-chain packing |

| Polymorph D | Low-Moderate | Low-Moderate | Fewer stable β-sheet regions |

This table is an illustrative representation based on the finding that Aβ(1-40) can form at least five distinct fibrillar aggregates with varying β-sheet content and stability. nih.gov

Impact of Aβ(1-40):Aβ(1-42) Ratios on Fibril Conformation

In biological systems, Aβ(1-40) coexists with its more amyloidogenic variant, Aβ(1-42). nih.gov While Aβ(1-40) is typically the more abundant form, shifts in the Aβ(1-42) to Aβ(1-40) ratio are linked to disease pathology. nih.govresearchgate.netbmbreports.org The co-assembly of these two peptides significantly influences aggregation kinetics and the resulting fibril conformation. researchgate.netnih.gov

Studies have shown that both the ratio of Aβ(1-40) to Aβ(1-42) and the maturation state (age) of the fibrils affect their final conformation. nih.gov The interaction between Aβ(1-40) and Aβ(1-42) during aggregation alters the pattern of oligomer formation. researchgate.net While the fundamental structures of fibrils formed from mixtures may not differ radically from those formed by the peptides alone, the kinetic pathway of their formation is changed. researchgate.net This suggests that the presence of Aβ(1-42) can influence the conformational landscape of Aβ(1-40) aggregation, and vice versa. researchgate.net Aggregates with higher proportions of Aβ(1-42) have been shown to lead to higher cellular levels of Aβ when introduced to neuronal cells. nih.gov

Table 2: Effect of Aβ(1-40):Aβ(1-42) Ratio on Aggregate Properties

| Aβ(1-40):Aβ(1-42) Ratio | Aggregation Kinetics | Resulting Fibril Conformation |

|---|---|---|

| 100:0 (Pure Aβ(1-40)) | Baseline kinetics | Forms distinct polymorphic fibrils nih.gov |

| 9:1 | Altered oligomer formation pattern researchgate.net | Conformation influenced by Aβ(1-42) presence nih.gov |

| 7:3 | Altered oligomer formation pattern researchgate.net | Conformation influenced by Aβ(1-42) presence nih.gov |

This table synthesizes findings on how mixing Aβ(1-40) and Aβ(1-42) affects aggregation and conformation.

Protein Interaction Studies with Biotinyl Amyloid Beta Protein 1 40

Identification of Biotinyl-Aβ(1-40) Binding Partners

The biotin (B1667282) moiety of Biotinyl-Aβ(1-40) serves as a high-affinity handle for purification and analysis, enabling the identification of proteins that interact with the amyloid-beta peptide.

Mass Spectrometry-Based Interactome Analysis

Mass spectrometry has emerged as a powerful tool to elucidate the network of proteins that interact with Aβ(1-40). Studies employing techniques like affinity purification coupled with mass spectrometry have begun to map the Aβ(1-40) interactome. In these experiments, Biotinyl-Aβ(1-40) is incubated with complex biological mixtures, such as human plasma or brain homogenates. The resulting complexes are then captured using streptavidin-coated beads, which bind tightly to the biotin tag. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

One such approach involves using biotinylated anti-amyloid beta antibodies to capture Aβ(1-40) and its binding partners from human plasma, followed by analysis with MALDI-TOF mass spectrometry researchgate.net. This methodology allows for the specific isolation and identification of proteins that form complexes with Aβ(1-40) in a physiological fluid.

Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been utilized to study the stoichiometry and affinity of Aβ(1-40) interactions with various molecules, including metal ions nih.gov. These studies provide insights into how cofactors can influence the interaction landscape of the peptide. While a complete interactome map for Biotinyl-Aβ(1-40) is still an area of active research, these mass spectrometry-based methods are crucial in identifying novel binding partners and understanding the complex molecular environment surrounding amyloid plaques.

Specificity of Binding with Native Brain Proteins

Biotinyl-Aβ(1-40) has been shown to interact with a variety of proteins native to the brain. These interactions are critical as they can influence the aggregation, clearance, and neurotoxicity of the peptide. Studies have demonstrated that Aβ(1-40) binds to numerous apolipoproteins, which are key players in lipid transport and have been genetically linked to Alzheimer's disease nih.gov.

For instance, research has shown that when incubated with high-density lipoprotein (HDL) particles from human plasma, Biotinyl-Aβ(1-40) binds to several apolipoproteins, most notably apoA-I, apoA-II, apoE, and apoJ nih.gov. This suggests a significant role for lipoprotein complexes in sequestering soluble Aβ and potentially modulating its pathological effects.

The specificity of these interactions is an area of intense investigation. The conformation of Aβ(1-40), whether monomeric, oligomeric, or fibrillar, can significantly influence its binding preferences. For example, conformation-specific antibodies have been developed that preferentially recognize the fibrillar form of Aβ(1-40) over its soluble monomeric state, indicating that different structural states of the peptide present distinct epitopes for protein binding pnas.org.

Receptor-Mediated Interactions in Clearance Models

The clearance of Aβ from the brain is a crucial process for preventing its accumulation and the subsequent neurodegeneration seen in Alzheimer's disease. Receptor-mediated transport across the blood-brain barrier (BBB) is a primary clearance pathway.

Interaction with LDL Receptor-Related Protein 1 (LRP-1) in Blood-Brain Barrier Models

The low-density lipoprotein receptor-related protein 1 (LRP-1) is a large endocytic receptor expressed on the surface of various cell types, including the endothelial cells that form the blood-brain barrier. It plays a pivotal role in the efflux of Aβ from the brain into the peripheral circulation nih.govnih.govfrontiersin.org.

In vivo studies in mice have demonstrated that radiolabeled Aβ(1-40) is rapidly cleared from the brain, a process that is significantly inhibited by antibodies against LRP-1 nih.gov. This indicates a direct role for LRP-1 in mediating Aβ transport across the BBB. The interaction between Aβ and LRP-1 is thought to initiate a process of endocytosis and transcytosis, effectively shuttling the peptide out of the brain parenchyma ub.edusrce.hr. The expression of LRP-1 has been observed to decrease with age and in Alzheimer's disease patients, which may contribute to the impaired Aβ clearance seen in the disease frontiersin.org.

| Finding | Experimental Model | Reference |

|---|---|---|

| Rapid removal of 125I-Aβ1-40 from the brain is mediated by vascular transport across the BBB. | Intracerebral microinjections in young mice | nih.gov |

| Clearance of Aβ1-40 is substantially inhibited by antibodies against LRP-1. | In vivo mouse models | nih.gov |

| LRP-1 mediates the endocytosis and degradation of Aβ, but not its transcytosis in a specific in vitro BBB model. | In vitro BBB-like model using Madin Darby Canine Kidney (MDCK) cells | nih.gov |

| LRP-1 expression decreases with age and in Alzheimer's disease patients. | Human brain tissue analysis | frontiersin.org |

Binding to Apolipoproteins (e.g., ApoE, ApoJ) in Peripheral Clearance Models

Apolipoproteins are crucial for the transport of lipids and also play a significant role in the clearance of Aβ. In the periphery, Aβ is found in association with various transport proteins, including apolipoprotein E (ApoE) and apolipoprotein J (ApoJ, also known as clusterin) nih.gov.

The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying affinities for Aβ and differential effects on its clearance. ApoE3, for example, has been shown to form a stable complex with Aβ(1-40) and facilitate its clearance, whereas the ApoE4 isoform, a major genetic risk factor for Alzheimer's disease, is less effective in this process nih.gov. The binding of Aβ40 to ApoE3 has been shown to reduce its efflux rate at the BBB nih.gov.

ApoJ is another key player in peripheral Aβ clearance. It has been demonstrated that Aβ42 binding to ApoJ enhances its clearance rate across the BBB nih.gov. These interactions with apolipoproteins highlight the complexity of Aβ clearance, where the formation of complexes with transport proteins can either facilitate or hinder its removal from the brain.

| Apolipoprotein | Effect on Aβ(1-40) Clearance | Mechanism | Reference |

|---|---|---|---|

| ApoE3 | Facilitates clearance | Forms a stable complex with Aβ(1-40) | nih.gov |

| ApoE4 | Less effective in promoting clearance | Forms a less stable complex with Aβ(1-40) compared to ApoE3 | nih.gov |

| ApoJ (Clusterin) | Can enhance clearance of Aβ42 | Binding to Aβ42 increases its transport across the BBB | nih.gov |

Enzymatic Degradation Kinetics and Modulators

In addition to receptor-mediated clearance, Aβ levels in the brain are regulated by enzymatic degradation. Several proteases have been identified that can cleave Aβ(1-40) into smaller, non-toxic fragments. Understanding the kinetics of this degradation is vital for developing therapeutic strategies aimed at enhancing Aβ clearance.

Robust and quantitative assays have been developed using fluorescein-Aβ-(1-40)-Lys-biotin (FAβB) to study the detailed kinetics of Aβ degradation nih.gov. These assays have been instrumental in determining the kinetic parameters of Aβ degradation by key proteases such as neprilysin and insulin-degrading enzyme (IDE) nih.gov.

Studies have shown that IDE, a metalloprotease, is involved in the degradation of Aβ(1-40) nih.gov. The apparent Michaelis constant (Km) for the degradation of Aβ(1-40) by partially purified IDE from rat liver was determined to be 2.2 ± 0.4 µM nih.gov. Another important enzyme, angiotensin-converting enzyme (ACE), has also been shown to accelerate the degradation of Aβ(1-40), thereby preventing its aggregation and plaque formation mdpi.com.

The activity of these Aβ-degrading enzymes can be modulated by various factors. For instance, a decrease in IDE activity has been observed in the brains of Alzheimer's disease patients, suggesting that reduced enzymatic degradation may contribute to Aβ accumulation nih.gov. The development of compounds that can enhance the activity of these proteases is an active area of research for Alzheimer's therapeutics.

| Enzyme | Kinetic Parameter (Km) | Reference |

|---|---|---|

| Insulin-degrading enzyme (IDE) | 2.2 ± 0.4 µM | nih.gov |

| Neprilysin | Kinetic parameters determined using FAβB assays | nih.gov |

| Angiotensin-converting enzyme (ACE) | Accelerates degradation | mdpi.com |

Protease Susceptibility and Cleavage Sites

The degradation of Aβ peptides by proteases is a key mechanism for regulating their levels in the brain. Studies using biotinylated Aβ substrates have confirmed that the addition of the biotin-fluorescein tag does not significantly alter the cleavage patterns by major Aβ-degrading enzymes compared to the wild-type peptide. nih.govescholarship.org

Insulin-Degrading Enzyme (IDE): IDE is a metalloprotease known to cleave various peptide bonds within the Aβ sequence. Kinetic studies have identified several primary cleavage sites in Aβ peptides, including Val12-His13, His13-His14, His14-Gln15, Phe19-Phe20, Phe20-Ala21, and Lys28-Gly29. nih.gov A detailed quantum and molecular mechanics investigation focused on the hydrolysis of the Phe19-Phe20 peptide bond in Aβ(1-40) by human IDE. nih.gov

Neprilysin (NEP): Neprilysin, a zinc metallopeptidase, also degrades Aβ(1-40) at multiple sites. nih.gov The initial and preferential cleavage sites appear to be Lys16-Leu17 and Phe19-Phe20. researchgate.net

Plasmin: This serine protease has been shown to degrade both monomeric and fibrillar forms of Aβ. nih.goviu.edu An early report identified a cleavage site between amino acids 5 and 6. nih.gov

Table 1: Known Cleavage Sites in Amyloid Beta-Protein (1-40) by Specific Proteases

| Enzyme | Cleavage Sites |

|---|---|

| Insulin-Degrading Enzyme (IDE) | Val12-His13, His13-His14, His14-Gln15, Phe19-Phe20, Phe20-Ala21, Lys28-Gly29 nih.gov |

| Neprilysin (NEP) | Preferentially at Lys16-Leu17 and Phe19-Phe20 researchgate.net |

| Plasmin | Between amino acids 5 and 6 nih.gov |

Kinetic Parameters of Degradation by Specific Enzymes (e.g., Neprilysin, Insulin-Degrading Enzyme, Plasmin)

Quantitative assays using substrates like fluorescein-Aβ-(1-40)-Lys-biotin (FAβB) have enabled the detailed determination of kinetic parameters for Aβ degradation. nih.govescholarship.org These assays are robust and suitable for generating quantitative data on the efficiency of various proteases. nih.gov

Neprilysin (NEP): Studies on wild-type human Neprilysin revealed a k_cat of 0.83 ± 0.1 s⁻¹ and a K_M of 104 ± 20 µM for the degradation of Aβ(1-40). nih.govresearchgate.net This results in a catalytic efficiency (k_cat/K_M) of 8.0 x 10³ M⁻¹s⁻¹. nih.govresearchgate.net A genetically engineered variant of Neprilysin, NEPv (G399V/G714K), demonstrated a nearly 20-fold improvement in activity on Aβ(1-40), with a k_cat of 2.1 ± 0.1 s⁻¹ and a K_M of 14 ± 1 µM, yielding a k_cat/K_M of 1.5 x 10⁵ M⁻¹s⁻¹. nih.govresearchgate.net

Insulin-Degrading Enzyme (IDE): The rate of degradation of fluorescein-Aβ-(1-40)-Lys-biotin by IDE was determined using two different methods. A fluorescence polarization assay yielded a k_cat of 256 ± 22 min⁻¹, while an avidin-agarose precipitation method gave a k_cat of 221 ± 11 min⁻¹. nih.gov These correspond to activation free energies of 16.59 ± 0.05 kcal/mol and 16.68 ± 0.03 kcal/mol, respectively. nih.gov

Plasmin: The kinetic parameters for the degradation of the FAβB substrate by plasmin have also been characterized, providing new insights into the role of this enzyme in Aβ clearance. nih.govescholarship.org Plasmin has been shown to degrade Aβ with physiological efficiency. nih.goviu.edu

Table 2: Kinetic Parameters of Aβ(1-40) Degradation by Various Enzymes

| Enzyme | Substrate | k_cat | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Neprilysin (Wild-Type) | Aβ(1-40) | 0.83 s⁻¹ nih.govresearchgate.net | 104 nih.govresearchgate.net | 8.0 x 10³ nih.govresearchgate.net |

| Neprilysin (NEPv Variant) | Aβ(1-40) | 2.1 s⁻¹ nih.govresearchgate.net | 14 nih.govresearchgate.net | 1.5 x 10⁵ nih.govresearchgate.net |

| Insulin-Degrading Enzyme | Fluorescein-Aβ-(1-40)-Lys-biotin | 256 min⁻¹ (Fluorescence Polarization) nih.gov | Not Reported | Not Reported |

| Insulin-Degrading Enzyme | Fluorescein-Aβ-(1-40)-Lys-biotin | 221 min⁻¹ (Avidin-Agarose Precipitation) nih.gov | Not Reported | Not Reported |

Influence of Angiotensin-Converting Enzyme (ACE) on Aβ(1-42) to Aβ(1-40) Conversion

Angiotensin-Converting Enzyme (ACE) has been identified as a key enzyme involved in the conversion of the more amyloidogenic Aβ(1-42) to the less toxic Aβ(1-40) form. nih.govjneurosci.orgmdpi.com This enzymatic activity is present in both mouse and human brain homogenates. nih.govjneurosci.org

Research has demonstrated that ACE acts as a dipeptidyl carboxypeptidase, cleaving the C-terminal two amino acid residues of Aβ(1-42) to generate Aβ(1-40). mdpi.com Studies using biotinylated Aβ(1-42) have been instrumental in confirming this conversion. In these experiments, biotinylated Aβ(1-42) was incubated with brain homogenates or purified ACE. nih.govjneurosci.org The resulting biotinylated peptides were then purified using avidin (B1170675) agarose, and the presence of Aβ(1-40) was detected by Western blot analysis using a specific monoclonal antibody. nih.govjneurosci.org

This ACE-mediated conversion is inhibited by specific ACE inhibitors such as captopril and enalapril. nih.govjneurosci.org The IC50 of captopril for this conversion by purified human ACE was found to be approximately 10 nM. nih.govjneurosci.orgresearchgate.net It was observed that approximately 10-20% of the degraded Aβ(1-42) was converted to Aβ(1-40) in the presence of ACE. nih.govjneurosci.orgresearchgate.net Interestingly, this converting activity is restricted to the N-domain of the ACE molecule. nih.gov It is important to note that ACE does not appear to degrade or convert aggregated forms of Aβ(1-42). nih.govjneurosci.org

Compound and Protein Table

| Name | Type |

| Biotinyl-amyloid beta-protein (1-40) | Biotinylated Peptide |

| Amyloid beta-protein (1-40) (Aβ(1-40)) | Peptide |

| Amyloid beta-protein (1-42) (Aβ(1-42)) | Peptide |

| Fluorescein-Aβ-(1-40)-Lys-biotin (FAβB) | Labeled Peptide |

| Neprilysin (NEP) | Enzyme (Metalloprotease) |

| Insulin-Degrading Enzyme (IDE) | Enzyme (Metalloprotease) |

| Plasmin | Enzyme (Serine Protease) |

| Angiotensin-Converting Enzyme (ACE) | Enzyme (Dipeptidyl Carboxypeptidase) |

| Captopril | ACE Inhibitor |

| Enalapril | ACE Inhibitor |

| Enalaprilat | ACE Inhibitor |

| Lisinopril | ACE Inhibitor |

| Perindopril | ACE Inhibitor |

Biotinyl Amyloid Beta Protein 1 40 in Model Systems and Translational Research Tools

In Vitro Cellular Models for Amyloid Beta Research

The use of Biotinyl-Aβ(1-40) in cellular models has enabled researchers to probe the molecular mechanisms underlying amyloid pathology. Its easy traceability helps in elucidating complex interactions between Aβ aggregates and various cell types of the central nervous system.

Neuronal and Glial Cell Interactions with Aggregates

The interaction of Aβ aggregates with neurons and glial cells (astrocytes and microglia) is a central aspect of Alzheimer's disease pathology. In vitro studies using Aβ(1-40) have shown that its aggregated form can induce widespread apoptotic death in cultured rat cortical neurons nih.gov. The formation of these toxic aggregates and their subsequent interaction with neuronal cells is a key area of investigation.

Glial cells play a dual role in this process. Microglia, the resident immune cells of the brain, are capable of phagocytosing Aβ peptides as a clearance mechanism nih.gov. However, this function can be impaired. Studies have shown that High-Mobility Group Box Protein-1 (HMGB1), which is found accumulated on Aβ plaques, can inhibit the degradation of Aβ(1-40) within microglia, thus hindering its clearance nih.gov. Astrocytes also participate in the degradation of Aβ aggregates, and recent research highlights the importance of crosstalk between astrocytes and other glial cells in this process frontiersin.org. The use of biotin-labeled Aβ(1-40) in these co-culture models allows for precise tracking of the peptide's transfer between cell types and its eventual fate.

| Cell Type | Interaction with Aβ(1-40) Aggregates | Research Finding |

| Neurons | Neurotoxicity | Aggregated Aβ(1-40) induces apoptotic cell death in cortical neurons nih.gov. |

| Microglia | Phagocytosis and Clearance | Actively phagocytose Aβ(1-40), but this process can be inhibited by factors like HMGB1, leading to reduced clearance nih.gov. |

| Astrocytes | Degradation and Clearance | Participate in the degradation of Aβ aggregates, often in coordination with other glial cells frontiersin.org. |

Blood-Brain Barrier (BBB) Models for Transport and Clearance Studies

The blood-brain barrier (BBB) is critical in regulating the passage of substances between the blood and the brain, including the clearance of Aβ peptides from the central nervous system. In vitro BBB models, often consisting of a monolayer of brain capillary endothelial cells, are essential for studying these transport mechanisms. Biotinyl-Aβ(1-40) is used in these models to quantify its transport rates and identify the receptors and transporters involved.

Several key proteins have been identified in the transport of Aβ(1-40) across the BBB. The low-density lipoprotein receptor-related protein-1 (LRP-1) is a major receptor mediating the efflux of Aβ(1-40) from the brain to the blood nih.gov. Conversely, the Receptor for Advanced Glycation End-products (RAGE) has been shown to mediate the transport of Aβ(1-40) from the blood into the brain vaincrealzheimer.org. Additionally, ATP-binding cassette (ABC) transporters, such as P-glycoprotein and ABCC1, play a role in the efflux of Aβ at the BBB wustl.edujci.org. Studies using in vitro models have demonstrated that inhibiting these transporters leads to reduced clearance of the peptide wustl.edujci.org.

| Transporter/Receptor | Direction of Transport | Role in Aβ(1-40) Clearance |

| LRP-1 | Efflux (Brain to Blood) | Mediates a major pathway for Aβ(1-40) removal from the brain nih.govnih.gov. |

| RAGE | Influx (Blood to Brain) | Mediates the passage of Aβ(1-40) into the brain vaincrealzheimer.org. |

| P-glycoprotein (P-gp) | Efflux (Brain to Blood) | Contributes to the active removal of Aβ(1-40) from the brain wustl.edu. |

| ABCC1 | Efflux (Brain to Blood) | Facilitates the clearance of Aβ from the brain across the BBB jci.org. |

Cellular Uptake Mechanisms of Biotinyl-Aβ(1-40) Aggregates

Understanding how neuronal and glial cells internalize Aβ aggregates is crucial for deciphering the mechanisms of neurotoxicity and clearance. Biotinyl-Aβ(1-40) allows for the visualization and quantification of this uptake. Research indicates that multiple pathways are involved in the cellular internalization of Aβ.

One major pathway is receptor-mediated endocytosis. Studies have shown that LRP1 and Heparan Sulfate Proteoglycans (HSPG) work together to facilitate the uptake of Aβ into neuronal cells jneurosci.org. The process appears to involve Aβ binding to cell-surface HSPG, which then presents it to LRP1 for internalization jneurosci.org. Other receptors, such as scavenger receptors, have also been implicated mdpi.com. Following internalization, the Aβ peptide is often transported to lysosomes for degradation mdpi.com. In addition to endocytosis, macropinocytosis has been identified as another mechanism contributing to the uptake of soluble forms of Aβ in neuronal-type cells researchgate.net. The internalized Aβ can be sorted into multivesicular bodies, where it may form fibrils that can penetrate the vesicular membrane, a process potentially linked to its pathogenic activity pnas.orgnih.gov.

Development of Diagnostic and Imaging Research Tools

The biotin (B1667282) tag on Aβ(1-40) provides a versatile anchor point for attaching other molecules, such as radionuclides for imaging or for use in high-sensitivity assays. This has led to its use in the development of novel tools for research and potential diagnostics.

Radiopharmaceuticals for Ex Vivo Amyloid Imaging

A key goal in Alzheimer's research is the ability to image amyloid plaques in the brain. Biotinyl-Aβ(1-40) is a foundational component for novel peptide radiopharmaceuticals. By chemically linking a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to biotinylated Aβ(1-40), it can be radiolabeled with isotopes such as Indium-111 (¹¹¹In), which is suitable for Single Photon Emission Computed Tomography (SPECT) nih.govacs.org.

A significant challenge is delivering these imaging agents across the BBB. To overcome this, Biotinyl-Aβ(1-40) can be attached to an avidin-based BBB drug targeting system nih.govacs.org. For example, radio-iodinated Biotinyl-Aβ(1-40) can be conjugated to a fusion protein composed of avidin (B1170675) and a monoclonal antibody that targets a BBB receptor, such as the transferrin receptor or insulin receptor nih.govacs.org. This "Trojan horse" approach allows the entire complex to be transported into the brain. Once across the BBB, the radiolabeled Biotinyl-Aβ(1-40) can bind to amyloid plaques, allowing for their visualization in ex vivo autoradiography studies of brain tissue sections nih.govacs.org.

| Radiopharmaceutical Component | Function | Imaging Application |

| Biotinyl-Aβ(1-40) | Plaque-binding moiety | Targets amyloid plaques in brain tissue nih.govacs.org. |

| ¹¹¹In-DTPA or ¹²⁵I | Radionuclide | Provides the signal for detection by SPECT or autoradiography nih.govnih.gov. |

| Avidin-Antibody Fusion Protein | BBB Delivery System | Acts as a "Trojan horse" to transport the imaging agent across the BBB nih.govacs.org. |

Immunoaffinity Methods for Amyloid Beta Isolation and Analysis

The strong and specific interaction between biotin and avidin/streptavidin is widely exploited in various bioanalytical techniques. Immunoaffinity methods for isolating and analyzing Aβ(1-40) often rely on this system. In one such method, a biotinylated anti-amyloid beta antibody is immobilized on a membrane coated with avidin nih.gov. When a biological sample, such as human plasma, is passed over this membrane, the Aβ(1-40) is specifically captured by the antibody nih.gov.

The isolated peptide can then be analyzed using highly sensitive techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm its identity and quantity nih.gov. This combination of immunoaffinity capture and mass spectrometry allows for the specific detection of Aβ(1-40) even in complex biological fluids nih.gov. Similarly, these methods can be adapted to isolate different aggregation states of Aβ, such as monomers and larger oligomers, from samples for further analysis nih.gov. In the development of these assays, Biotinyl-Aβ(1-40) serves as a crucial reagent for calibration, quality control, and competition experiments.

MALDI Imaging Mass Spectrometry for Spatial Distribution Studies in Tissue

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of a wide range of molecules, including peptides, directly in tissue sections. In the context of Alzheimer's disease research, MALDI-IMS has been effectively employed to map the distribution of various amyloid-beta (Aβ) species in the brain. jove.comjst.go.jp This technique allows for the differentiation of various Aβ peptides based on their mass-to-charge ratio, providing detailed information about their localization within specific brain structures.

Research using MALDI-IMS on human brain tissue has successfully visualized the distinct deposition patterns of different Aβ peptides. For instance, studies have shown that Aβ(1-42) is predominantly found in the core of senile plaques within the cerebral parenchyma, while Aβ(1-40) is more commonly associated with the walls of blood vessels, a condition known as cerebral amyloid angiopathy (CAA). jove.com MALDI-IMS can achieve high spatial resolution, enabling the detailed mapping of these peptides in and around pathological features. jove.com

While much of the existing research focuses on the detection of endogenous Aβ peptides, the principles of MALDI-IMS suggest its potential for tracking exogenously administered, modified peptides like biotinyl-amyloid beta-protein (1-40). Although direct MALDI imaging of biotinylated Aβ(1-40) in tissue is not extensively documented in the reviewed literature, the technique's ability to detect specific peptides makes it a plausible method for such studies. In one instance, MALDI-MS was used to confirm the chemical structure of a synthesized biotinylated Aβ(1-40) analog that was subsequently used for autoradiography imaging in tissue, demonstrating the intersection of these technologies. nih.govacs.org

The potential application of MALDI-IMS for biotinyl-Aβ(1-40) would involve administering the labeled peptide to a model system and then analyzing tissue sections to determine its distribution. This could provide insights into the peptide's ability to cross the blood-brain barrier, its binding sites within the brain parenchyma, and its co-localization with endogenous Aβ plaques. The high specificity and label-free nature of mass spectrometry would be advantageous in distinguishing the exogenous biotinylated peptide from the endogenous Aβ species.

Table 1: Applications of MALDI Imaging Mass Spectrometry in Aβ Research

| Application | Aβ Species Analyzed | Key Findings |

|---|---|---|

| Mapping Endogenous Aβ Distribution | Aβ(1-40), Aβ(1-42), and other truncated forms | Differential localization of Aβ species in senile plaques and cerebral vasculature. |

| Characterization of Aβ in Disease Models | Various Aβ proteoforms | Identification of a wide range of Aβ peptides in transgenic mouse models of Alzheimer's disease. |

| Potential for Exogenous Probe Tracking | Biotinyl-amyloid beta-protein (1-40) | Hypothetically, this could be used to map the distribution and binding sites of administered biotinyl-Aβ(1-40). |

Applications in Screening and Modulator Identification

Biotinylated amyloid beta-protein (1-40) serves as a critical tool in the development and validation of assays for screening potential therapeutic agents and identifying biological molecules that interact with or modify Aβ(1-40). The biotin tag provides a versatile handle for immobilization, detection, and quantification in a variety of assay formats.

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease, making the identification of molecules that can modulate this process a key therapeutic strategy. Biotinyl-Aβ(1-40) is instrumental in high-throughput screening (HTS) campaigns designed to discover such modulators.

One common approach involves immobilizing biotinyl-Aβ(1-40) onto a streptavidin-coated surface, such as a microplate or a biosensor. This setup can then be used to screen large libraries of small molecules or other compounds for their ability to bind to Aβ(1-40) and potentially inhibit its aggregation. Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) can be used to monitor the binding of test compounds to the immobilized biotinyl-Aβ(1-40) in real-time.

Another HTS application utilizes biotinyl-Aβ(1-40) in solution-based aggregation assays. In these assays, the biotin tag can be used in conjunction with a labeled streptavidin reporter (e.g., conjugated to an enzyme or a fluorescent probe) to quantify the amount of aggregated or oligomeric Aβ. For example, an assay could be designed where only aggregated biotinyl-Aβ(1-40) can be captured and detected, allowing for the rapid screening of compounds that prevent this aggregation.

Understanding the enzymatic pathways that lead to the degradation and clearance of Aβ(1-40) in the brain is crucial for developing therapies that can enhance these processes. Biotinyl-Aβ(1-40) is a valuable substrate for identifying and characterizing the activity of Aβ-degrading enzymes.

In a typical assay, biotinyl-Aβ(1-40) is incubated with a biological sample (such as brain homogenates or cell lysates) or with purified enzymes. The degradation of the biotinylated peptide can be monitored over time by various methods. For instance, the uncleaved biotinyl-Aβ(1-40) can be captured on a streptavidin-coated plate, and the amount remaining can be quantified. Alternatively, if the peptide is also labeled with a fluorescent tag, the cleavage can be detected by a change in the fluorescent signal.

This approach has been used to study the kinetics of known Aβ-degrading enzymes, such as neprilysin and insulin-degrading enzyme. Furthermore, it can be adapted for HTS to screen for novel enzymes that metabolize Aβ(1-40) or to identify compounds that can modulate the activity of these enzymes.

Table 2: Research Findings Utilizing Biotinyl-amyloid beta-protein (1-40) in Screening and Enzyme Identification

| Research Area | Assay Principle | Key Findings/Applications |

|---|---|---|

| High-Throughput Screening (HTS) for Aggregation Modulators | Immobilization of biotinyl-Aβ(1-40) on a solid support (e.g., biosensor chip) to screen for binding partners. | Identification of small molecules that bind to Aβ(1-40) and may interfere with its aggregation cascade. |

| Identification of Aβ-degrading Enzymes | Use of biotinyl-Aβ(1-40) as a substrate for enzymatic degradation assays with subsequent capture and quantification of the remaining intact peptide. | Characterization of the enzymatic activity of proteases like neprilysin and insulin-degrading enzyme on Aβ(1-40). |

| Kinetic Studies of Aβ Metabolism | A dual-labeled substrate (e.g., fluorescein and biotin) allows for sensitive detection of peptide cleavage. | Determination of kinetic parameters for various Aβ-degrading enzymes and screening for their modulators. |

Comparative Analysis of Amyloid Beta Isoforms in Research

Distinctions in Aggregation and Conformational Behavior of Aβ(1-40) vs. Aβ(1-42)

The two additional amino acids at the C-terminus of Aβ(1-42), isoleucine and alanine, dramatically alter its aggregation and conformational behavior compared to Aβ(1-40). bmbreports.org While both are considered intrinsically disordered peptides in their monomeric state, their pathways to forming larger amyloid structures are distinct. bmbreports.org

The aggregation kinetics of Aβ(1-42) are significantly faster than those of Aβ(1-40), and notably, Aβ(1-42) aggregation does not exhibit a detectable lag phase, which is characteristic of the nucleation-dependent polymerization of Aβ(1-40). nih.govbmbreports.org This suggests that Aβ(1-42) can more readily form the initial seeds required for fibril formation. bmbreports.org The primary nucleation and elongation rates are both faster for Aβ(1-42). bmbreports.org

Structurally, both isoforms form fibrils composed of cross-β-sheets. nih.govnih.gov However, there are differences in their protofilament organization. While some studies show that Aβ(1-40) fibrils can be composed of two protofilaments, a common morphology for Aβ(1-42) fibrils consists of a single protofilament. nih.govnih.gov Despite these differences in the number of protofilaments, the fundamental building blocks, the protofilaments themselves, can be structurally similar. nih.govnih.gov

A key conformational difference lies in the arrangement of the peptide backbone within the fibrils. Fibrils of Aβ(1-40) typically adopt a U-shaped conformation. nih.gov In contrast, Aβ(1-42) can form both U-shaped and a more complex, three-stranded S-shaped conformation. nih.gov This S-shaped structure in Aβ(1-42) fibrils is stabilized by interactions involving the C-terminal residues, which may contribute to its increased stability and aggregation propensity. nih.gov In their monomeric states, the C-terminus of Aβ(1-42) is more structured and less flexible than that of Aβ(1-40), which may predispose it to aggregation. nih.gov

| Property | Aβ(1-40) | Aβ(1-42) | References |

|---|---|---|---|

| Aggregation Kinetics | Slower, with a lag phase | Faster, no detectable lag phase | nih.govbmbreports.org |

| Fibril Morphology | Often composed of two protofilaments | Can be composed of a single protofilament | nih.govnih.gov |

| Fibrillar Conformation | U-shaped | U-shaped and S-shaped | nih.gov |

| Monomer C-terminus | More flexible | More structured | nih.gov |

Differential Interactions with Cellular and Molecular Components

The distinct structural and aggregation properties of Aβ(1-40) and Aβ(1-42) lead to differential interactions with various cellular and molecular components, which is thought to underlie their different levels of neurotoxicity.

With regard to cellular membranes, Aβ(1-42) demonstrates a stronger propensity for membrane insertion and disruption compared to Aβ(1-40). cell.comqmul.ac.uk Oligomeric forms of both peptides interact preferentially with cell membranes over their monomeric counterparts. acs.org Studies have shown that Aβ(1-42) is more efficient at inserting into lipid bilayers, which may be a key factor in its toxicity. qmul.ac.uk While Aβ(1-42) can form ion-conducting pores in cellular membranes, this activity is not consistently observed with Aβ(1-40). cell.comqmul.ac.uk

The two isoforms also exhibit different interactions with neuronal receptors. For instance, Aβ(1-42) has been shown to interact with and inhibit the function of synaptic AMPA receptors, a key component in memory formation, while Aβ(1-40) does not have the same inhibitory effect. nih.gov Conversely, the microglial receptor nucleolin specifically mediates the phagocytosis of Aβ(1-42) but not Aβ(1-40). jst.go.jp

The interaction with metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), also differs between the two peptides. Both ions can bind to the N-terminal region of the Aβ peptide. nih.govplos.org Copper ions have been shown to increase the peptide-peptide binding forces of Aβ(1-42), which may accelerate its aggregation. plos.org While both Cu²⁺ and Zn²⁺ can alter the secondary structure of both Aβ isoforms, their specific binding preferences and the resulting conformational changes can differ. nih.govacs.org

| Component | Aβ(1-40) Interaction | Aβ(1-42) Interaction | References |

|---|---|---|---|

| Cell Membranes | Lower propensity for insertion and pore formation | Higher propensity for insertion and pore formation | cell.comqmul.ac.uk |

| AMPA Receptors | No significant inhibitory effect | Inhibits receptor function | nih.gov |

| Nucleolin Receptor (Microglia) | Weakly phagocytosed | Specifically recognized and phagocytosed | jst.go.jp |

| Copper Ions (Cu²⁺) | Can bind and alter conformation | Binds and increases peptide-peptide binding forces, accelerating aggregation | plos.org |

Influence of Aβ(1-40) on Aβ(1-42) Aggregation and Dynamics in Mixed Systems

Several studies have shown that Aβ(1-40) can inhibit the aggregation of Aβ(1-42). aip.org Molecular dynamics simulations suggest that the presence of Aβ(1-40) can increase the flexibility of certain regions of Aβ(1-42) that are critical for forming a fibril-prone conformation, thereby reducing its aggregation propensity. aip.org When incubated together, Aβ(1-40) can extend the time required for Aβ(1-42) to reach equilibrium in fibril formation. acs.org

However, under certain conditions, cross-seeding can occur, where pre-formed fibrils of one isoform can catalyze the aggregation of the other. For example, Aβ(1-42) fibrils can seed the aggregation of Aβ(1-40). acs.org When mixed, the two isoforms can form co-aggregates and mixed oligomers with a seemingly random distribution of the two peptides within the β-sheets. nih.gov Interestingly, recent research has identified a novel, structurally uniform mixed fibrillar species formed from a 1:1 ratio of Aβ(1-40) and Aβ(1-42), which is distinct from the fibrils of the pure peptides. rcsb.org This suggests that the interaction is not a simple inhibition or seeding, but can lead to unique amyloid structures.

The kinetics of aggregation in mixed systems are also altered. The presence of Aβ(1-42) can accelerate the aggregation of Aβ(1-40) in a mixture, eliminating its characteristic lag phase. acs.org This indicates that Aβ(1-42) can act as a potent seed for Aβ(1-40) aggregation. acs.org

| Interaction Aspect | Observation in Mixed Aβ(1-40)/Aβ(1-42) Systems | References |

|---|---|---|

| Inhibition | Aβ(1-40) can inhibit the fibril formation of Aβ(1-42). | aip.orgacs.org |

| Cross-Seeding | Aβ(1-42) fibrils can seed the aggregation of Aβ(1-40). | acs.org |

| Co-aggregation | Formation of mixed oligomers and unique mixed fibrillar species. | nih.govrcsb.org |

| Aggregation Kinetics | Aβ(1-42) can accelerate the aggregation of Aβ(1-40) in mixtures. | acs.org |

Q & A

Basic: How does the incorporation of a flexible LC spacer in Biotinyl-Aβ(1-40) enhance experimental detection?

The ε-aminohexanoic acid (εAhx) linker, or "flexible LC spacer," increases the accessibility of the biotin moiety in Biotinyl-Aβ(1-40) by reducing steric hindrance between the peptide and streptavidin-based detection systems. This spacer improves binding efficiency in assays such as ELISA, immunoprecipitation, or surface plasmon resonance (SPR), where biotin-streptavidin interactions are critical. Researchers should validate spacer efficacy using negative controls (e.g., non-biotinylated Aβ) to confirm specificity .

Basic: What methods are recommended for quantifying Biotinyl-Aβ(1-40) in vitro?

Quantification requires orthogonal approaches:

- ELISA : Use antibodies specific to Aβ(1-40) with cross-reactivity testing to avoid interference from biotinylation .

- Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) : Enables high-resolution separation of monomeric and aggregated forms, with detection limits in the nanomolar range .

- HPLC : Reverse-phase chromatography coupled with UV detection (e.g., 220 nm) ensures purity >95% and quantifies peptide concentration .

Always include synthetic Aβ(1-40) standards and assess batch-to-batch variability.

Advanced: How to design kinetic experiments to study nucleation-dependent aggregation of Biotinyl-Aβ(1-40)?

Aggregation kinetics follow a nucleation-polymerization model, where the C-terminal length (e.g., Aβ40 vs. Aβ42) dictates lag phases and fibril growth rates. Key strategies:

- Seeding Experiments : Pre-formed fibrils of Aβ42 or Arctic Aβ(E22G) accelerate Aβ40 aggregation, mimicking pathological cross-seeding .

- Quasielastic Light Scattering (QLS) : Monitors fibril size distribution in real-time at physiological pH (7.4) and temperature (37°C) .

- Thioflavin T (ThT) Assays : Correlate fluorescence intensity with β-sheet content, but confirm results with atomic force microscopy (AFM) to avoid artifacts from dye interactions .

Advanced: How to analyze structural transitions of Biotinyl-Aβ(1-40) using biophysical techniques?

- Nuclear Magnetic Resonance (NMR) : Reveals residue-specific conformational changes, particularly in the central hydrophobic cluster (residues 17–21) and C-terminal region (residues 30–40). Use deuterated solvents and low-temperature conditions to stabilize transient oligomers .

- Circular Dichroism (CD) : Track α-helix to β-sheet transitions in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). Include 0.01% SDS to mimic membrane interactions .

- Single-Molecule Anisotropy (CE-LIF) : Detects heterogeneous aggregation states by measuring rotational diffusion rates .

Advanced: How to address discrepancies in neurotoxicity mechanisms of Biotinyl-Aβ(1-40) via channel formation studies?

Biotinyl-Aβ(1-40) forms cation-selective channels in lipid bilayers, but conflicting reports exist on conductance levels (40–4000 pS) and zinc modulation. Resolve discrepancies by:

- Planar Lipid Bilayer Electrophysiology : Use asymmetric buffers (e.g., 150 mM KCl cis/15 mM KCl trans) to mimic neuronal membrane potentials. Test tromethamine (Tris) sensitivity to confirm channel identity .

- Atomic Force Microscopy (AFM) : Image channel pores in supported lipid bilayers at nanoscale resolution. Compare with non-biotinylated Aβ(1-40) to exclude biotin-streptavidin artifacts .

- Calcium Imaging in Neurons : Link channel activity to intracellular Ca²⁺ surges using Fluo-4 AM. Validate with Aβ40-specific inhibitors (e.g., β-sheet disruptors) .

Advanced: What protocols mitigate oxidation artifacts in Biotinyl-Aβ(1-40) studies?

Methionine-35 oxidation alters aggregation kinetics and toxicity. Mitigation strategies:

- Sample Handling : Store peptides at -80°C under argon and reconstitute in degassed buffers with 0.1% EDTA .

- Mass Spectrometry (MS) : Perform post-experiment analysis to quantify oxidation levels (Δm/z = +16 Da for MetSO) .

- Reducing Agents : Test TCEP (1 mM) or ascorbate (5 mM) in aggregation assays, but confirm they do not interfere with biotin-streptavidin binding .

Basic: How to validate the specificity of Biotinyl-Aβ(1-40) in pull-down assays?

- Competition Assays : Pre-incubate streptavidin beads with free biotin (10 mM) to block binding. Signal reduction >90% confirms specificity .

- Western Blotting : Use antibodies against Aβ N-terminal epitopes (e.g., 6E10) to detect pulled-down peptides. Include APP-transfected cell lysates as negative controls .

Advanced: How to reconcile conflicting data on Biotinyl-Aβ(1-40) thermodynamic vs. kinetic solubility?

Thermodynamic solubility (equilibrium monomer concentration) is less sensitive to C-terminal length than kinetic solubility (aggregation rate). Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.